REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>C(O)C1C=CC=CC=1>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH2:22][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10]
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
3S
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered over Supercel
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness under reduced pressure (2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 4264.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |